molecular formula C25H21N4NaO4S B12381120 Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate CAS No. 68959-00-2

Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate

Cat. No.: B12381120
CAS No.: 68959-00-2
M. Wt: 496.5 g/mol
InChI Key: PHBKXNWUWOCVEI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate typically involves a multi-step process:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate primarily involves its interaction with molecular targets through its azo and sulfonate groups. The azo groups can participate in electron transfer reactions, while the sulfonate group enhances the compound’s solubility and stability in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-[[4-[(2-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate
  • Sodium 3-[[4-[(2-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate
  • Sodium 3-[[4-[(2-ethoxy-5-chlorophenyl)azo]-1-naphthyl]azo]benzenesulphonate

Uniqueness

Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate is unique due to the presence of the ethoxy and methyl groups on the phenyl ring, which influence its electronic properties and reactivity. These substituents can affect the compound’s color properties, making it distinct from other similar azo compounds .

Properties

CAS No.

68959-00-2

Molecular Formula

C25H21N4NaO4S

Molecular Weight

496.5 g/mol

IUPAC Name

sodium;3-[[4-[(2-ethoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C25H22N4O4S.Na/c1-3-33-25-14-11-17(2)15-24(25)29-28-23-13-12-22(20-9-4-5-10-21(20)23)27-26-18-7-6-8-19(16-18)34(30,31)32;/h4-16H,3H2,1-2H3,(H,30,31,32);/q;+1/p-1

InChI Key

PHBKXNWUWOCVEI-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C(C=C1)C)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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